10-(3-Bromopropyl)acridin-9(10H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14BrNO |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
10-(3-bromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H14BrNO/c17-10-5-11-18-14-8-3-1-6-12(14)16(19)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2 |
InChI Key |
HVDOYZIMGYFTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCBr |
Origin of Product |
United States |
Chemical Reactivity and Advanced Functionalization of 10 3 Bromopropyl Acridin 9 10h One
Nucleophilic Substitution Reactions Involving the Bromopropyl Side Chain
The propyl side chain is activated towards nucleophilic attack by the terminal bromine atom, a good leaving group. This functionality allows for the straightforward introduction of a wide array of chemical moieties via classical SN2 reactions.
The carbon-bromine bond at the terminus of the propyl chain is the most reactive site for nucleophilic substitution. The reaction typically proceeds via an SN2 mechanism, wherein a nucleophile attacks the electrophilic carbon, displacing the bromide ion. This transformation is a cornerstone for creating a diverse library of acridinone (B8587238) derivatives.
Amine Nucleophiles: A variety of primary and secondary amines, including cyclic amines such as piperidine (B6355638) and morpholine, can be readily attached to the side chain. These reactions are typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HBr generated. The resulting tertiary amines are valuable in various chemical research areas.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, serve as potent oxygen nucleophiles to form the corresponding ethers. These reactions are generally carried out in the corresponding alcohol as the solvent. Similarly, phenoxides can be used to introduce aryl ether linkages. In a related reaction, carboxylate salts can act as nucleophiles to generate ester derivatives.
The table below illustrates typical nucleophilic substitution reactions on 10-(3-bromopropyl)acridin-9(10H)-one.
| Nucleophile | Reagent Example | Solvent | Product |
| Secondary Amine | Piperidine | Acetonitrile | 10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one |
| Secondary Amine | Morpholine | DMF | 10-(3-Morpholinopropyl)acridin-9(10H)-one |
| Alkoxide | Sodium Methoxide | Methanol (B129727) | 10-(3-Methoxypropyl)acridin-9(10H)-one |
| Phenoxide | Sodium Phenoxide | DMF | 10-(3-Phenoxypropyl)acridin-9(10H)-one |
| Carboxylate | Sodium Acetate | Acetic Acid | 3-(9-Oxoacridin-10(9H)-yl)propyl acetate |
Intramolecular cyclization involving the bromopropyl side chain of this compound is not a commonly documented transformation in chemical literature. For such a reaction to occur, a nucleophilic center on the acridinone core would need to attack the electrophilic carbon bearing the bromine atom.
Theoretically, an intramolecular Friedel-Crafts-type alkylation could occur, where one of the electron-rich aromatic rings of the acridinone nucleus acts as the nucleophile. However, this would lead to the formation of a strained, six-membered ring fused to the acridinone system. Such reactions typically require strong Lewis acid catalysis and are often challenging to control, with low yields and potential for competing intermolecular reactions. Due to these synthetic challenges and the lack of reported success, this pathway is not considered a standard functionalization method for this compound.
Functionalization at Peripheral Positions of the Acridinone Nucleus
Beyond the side chain, the acridinone core itself can be functionalized, typically after an initial halogenation step. Palladium-catalyzed cross-coupling reactions have become powerful tools for modifying such aromatic systems, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a premier method for synthesizing aryl amines. For a substrate like this compound, this reaction would first require regioselective halogenation (e.g., bromination) of the acridinone nucleus.
The resulting bromoacridinone can then be coupled with a wide range of primary or secondary amines. The reaction requires a palladium catalyst, typically formed in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP). wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), is essential for the catalytic cycle. libretexts.org
The table below shows representative conditions for Buchwald-Hartwig amination, illustrating its potential application to a hypothetical 2-bromo-10-alkylacridinone substrate.
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 |
| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |
| n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 |
Palladium-catalyzed cross-coupling reactions are also instrumental for forming new carbon-carbon bonds on the acridinone core. The Heck reaction and the Suzuki reaction are two of the most prominent methods. wikipedia.orgwikipedia.orgorganic-chemistry.org
Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A bromo-10-(3-bromopropyl)acridin-9(10H)-one could be reacted with various alkenes, such as styrene (B11656) or acrylates, using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand or under phosphine-free conditions. A base, typically triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is also required. wikipedia.org
Suzuki Coupling: The Suzuki reaction is a versatile method for forming biaryl structures or connecting alkyl/vinyl groups to an aromatic ring. wikipedia.org It involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or boronic ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The catalytic system typically consists of a palladium(0) source, a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃.
The table below outlines typical conditions for these C-C coupling reactions, as they would apply to a bromoacridinone substrate.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |
| Heck | n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/Water |
To enable the cross-coupling reactions described above, the acridinone nucleus must first be halogenated. Electrophilic aromatic substitution, specifically bromination, is a common strategy. The directing effects of the carbonyl group (meta-directing and deactivating) and the N-10 atom (ortho, para-directing and activating) influence the regioselectivity of the reaction.
For the 10-alkylacridin-9(10H)-one system, the positions most activated towards electrophilic attack are C2 and C7. Treatment with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CCl₄), often with a radical initiator for benzylic bromination but an ionic mechanism for aromatic bromination, can lead to regioselective bromination. organic-chemistry.org Depending on the stoichiometry, mono- or di-bromination can be achieved, yielding 2-bromo- or 2,7-dibromoacridinone derivatives.
Once installed, these bromine atoms serve as synthetic handles for further diversification. For instance, the synthesis of 2,7-dibromoacridine-9-carboxylic acid has been reported, which can be subsequently alkylated at the N-10 position. researchgate.net These di-bromo derivatives are ideal substrates for sequential or dual cross-coupling reactions, allowing for the introduction of two different functional groups at the C2 and C7 positions, thereby creating highly functionalized and complex acridinone structures.
Ortho-C-H Bond Functionalization via Metalation and Cross-Coupling
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of acridin-9(10H)-one derivatives, this approach allows for the selective introduction of substituents at positions that are otherwise difficult to access. Palladium-mediated C-H bond activation is a particularly effective method for the ortho-arylation and alkylation of N-substituted acridinones.
Research on the related N-(pyridin-2-yl)-9(10H)-acridinone has demonstrated a successful strategy for ortho-C-H bond activation and subsequent C-C bond formation. researchgate.net In this approach, a palladacycle intermediate is formed through the stoichiometric reaction of N-(pyridin-2-yl)-9(10H)-acridinone with palladium(II) acetate. researchgate.net This intermediate can then undergo cross-coupling with various partners.
While direct C-H functionalization of this compound has not been extensively reported, the principles established for other N-substituted acridinones are applicable. The N-substituent can play a crucial role in directing the metalation to a specific ortho position. For this compound, the development of a suitable directing group or the use of specific catalytic systems would be necessary to achieve regioselective C-H activation.
A proposed reaction scheme for the ortho-arylation of this compound, based on analogous transformations, is presented below. The reaction would likely proceed in the presence of a palladium catalyst, an appropriate ligand, and a suitable coupling partner, such as an arylboronic acid or an organotin reagent.
Table 1: Proposed Conditions for Ortho-C-H Arylation of this compound
| Entry | Catalyst | Ligand | Coupling Partner | Solvent | Base | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | PhB(OH)₂ | Toluene | K₂CO₃ | N/A |
| 2 | PdCl₂(dppf) | - | PhSnBu₃ | DMF | CsF | N/A |
Note: The data in this table is hypothetical and based on general palladium-catalyzed cross-coupling reactions. Specific conditions for this compound would require experimental optimization.
The successful implementation of ortho-C-H functionalization would provide a direct route to novel 1,10-disubstituted acridinone derivatives, opening up new avenues for the exploration of their biological and material properties.
Oxidative Coupling Reactions
Oxidative coupling reactions represent another important class of transformations for the functionalization of aromatic systems. These reactions typically involve the formation of a C-C or C-heteroatom bond through an oxidative process, often catalyzed by a transition metal. researchgate.net In the context of acridin-9(10H)-one, oxidative coupling can be envisioned to occur either intramolecularly to form more complex polycyclic structures or intermolecularly to create dimeric or polymeric materials.
While specific examples of oxidative coupling reactions starting from this compound are not prevalent in the literature, related transformations on the acridone (B373769) core provide valuable insights. For instance, the synthesis of 1,3-diarylacridin-9(10H)-ones has been achieved through a microwave-assisted thermal cyclization followed by an oxidative aromatization step using nitrobenzene (B124822) as both the solvent and the oxidant. nih.govresearchgate.net This demonstrates the propensity of the acridone system to undergo oxidation to achieve a fully aromatic state.
Furthermore, palladium-catalyzed oxidative carbonylation of diarylamines has been developed for the synthesis of acridone derivatives, showcasing a dual C-H carbonylation process. researchgate.net Such methodologies could potentially be adapted for the further functionalization of the this compound core.
The potential for oxidative homocoupling of this compound to form bi-acridone derivatives is also an area of interest. Such reactions are often promoted by reagents like iron(III) chloride or copper(II) salts. The resulting dimers could exhibit interesting photophysical and electronic properties.
Table 2: Potential Oxidative Coupling Reactions and Products
| Reaction Type | Reagents | Potential Product |
| Oxidative Aromatization | Nitrobenzene, heat | Aromatized acridone core |
| Intermolecular Homocoupling | FeCl₃ or Cu(OAc)₂ | Bi-acridone derivative |
| Oxidative Annulation | Alkynes, Pd catalyst | Fused polycyclic aromatic system |
The exploration of oxidative coupling reactions involving this compound holds promise for the synthesis of novel and complex molecular architectures with potential applications in materials science and medicinal chemistry.
Mechanistic Investigations of Acridinone Chemical Transformations
Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Acridones
Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for halogenated acridones. In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group, typically a halogen. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of an SNAr reaction is influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. masterorganicchemistry.comyoutube.com For halogenated acridones, the nature of the halogen can also affect reactivity, with the order often being F > Cl > Br > I, as the formation of the intermediate is usually the rate-determining step, not the breaking of the carbon-halogen bond. masterorganicchemistry.com
Studies of Addition-Elimination Pathways in Acridone (B373769) Systems
The addition-elimination mechanism is a common pathway for nucleophilic aromatic substitution. youtube.comyoutube.com It involves two main steps: the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.comyoutube.com In the context of acridone systems, the presence of electron-withdrawing groups at positions ortho and para to the leaving group can significantly enhance the reaction rate by stabilizing the negative charge of the intermediate. youtube.com
Examination of Elimination-Addition Mechanisms in Acridone Derivatives
In contrast to the addition-elimination pathway, the elimination-addition mechanism involves the initial removal of a proton by a strong base, followed by the elimination of the leaving group to form a highly reactive aryne intermediate, such as benzyne. youtube.comyoutube.com This intermediate is then rapidly attacked by a nucleophile. youtube.com A key characteristic of this mechanism is the potential for the incoming nucleophile to add to two different positions on the aryne, leading to a mixture of products. youtube.com This pathway is generally favored in the absence of strong electron-withdrawing groups on the aromatic ring. youtube.com
Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Determination
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu In contrast, a secondary KIE occurs when the bond to the labeled atom is not broken in the rate-determining step. wikipedia.org By measuring the KIE, researchers can gain insights into the transition state of a reaction and distinguish between different mechanistic pathways. wikipedia.orgprinceton.edu For example, a significant primary KIE would be expected for an elimination-addition mechanism where a C-H bond is broken in the first step.
| Type of KIE | Observation | Mechanistic Implication |
| Primary KIE | Rate changes significantly with isotopic substitution of an atom whose bond is broken. | The bond to the isotopically labeled atom is broken in the rate-determining step. |
| Secondary KIE | Rate changes slightly with isotopic substitution of an atom whose bond is not broken. | The hybridization or bonding environment of the isotopically labeled atom changes during the reaction. |
Investigation of Organometallic Intermediates in Catalytic Reactions
While less common for the direct functionalization of the acridone core itself without pre-functionalization, organometallic intermediates can play a role in certain catalytic reactions involving acridone derivatives. These reactions often involve transition metal catalysts that can form transient organometallic species with the acridone substrate. The study of these intermediates is crucial for understanding the catalytic cycle and for the development of new synthetic methodologies. Techniques such as NMR spectroscopy and X-ray crystallography are often employed to characterize these transient species.
Advanced Spectroscopic and Electrochemical Properties of Acridinone Derivatives
Comprehensive UV-Visible Absorption Spectroscopy
The interaction of acridinone (B8587238) derivatives with ultraviolet and visible light provides fundamental insights into their electronic structure and the local environment of the chromophore.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Visible absorption spectrum of N-alkylated acridinone derivatives is characterized by distinct absorption bands in the UVA and blue regions of the electromagnetic spectrum. These absorptions are primarily attributed to π→π* transitions within the conjugated aromatic system of the acridinone core. The spectrum of 10-Methyl-9(10H)-acridone in methanol (B129727), for instance, exhibits a prominent absorption maximum (λmax) at 380 nm, which is characteristic of the main π→π* transition. A secondary, often weaker, band is observed at 402 nm, which can be attributed to n→π* transitions involving the non-bonding electrons of the carbonyl group's oxygen atom.
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|
| 380 nm | 8.6 × 10³ M⁻¹cm⁻¹ | π→π |
| 402 nm | - | n→π |
Solvent Effects on Absorption Maxima (Solvatochromism)
Solvatochromism describes the shift in the position of a compound's absorption or emission spectra due to changes in the polarity of the solvent. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as acridinone derivatives.
For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. Conversely, for n→π* transitions, a hypsochromic (blue) shift to shorter wavelengths is commonly observed in polar or protic solvents. This occurs because the non-bonding electrons of the carbonyl group can form hydrogen bonds with protic solvents (like methanol or water), which lowers the energy of the ground state more significantly than the excited state, thus increasing the energy gap for the transition. The extent of these shifts can be correlated with solvent polarity parameters, providing insight into the nature of the electronic transitions and the solute-solvent interactions.
Detailed Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for investigating the excited-state properties of molecules like 10-(3-Bromopropyl)acridin-9(10H)-one, revealing information about their emission characteristics and dynamic processes that occur after photoexcitation.
Emission Maxima and Quantum Yield Determination
Upon absorption of light, N-alkylated acridinones can relax from the excited state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (a Stokes shift). For example, N-alkyl acridone (B373769) derivatives are known to exhibit strong fluorescence in the blue to green region of the spectrum.
| Compound | Solvent | Emission Maxima (λem) | Quantum Yield (ΦF) |
|---|---|---|---|
| 9(10H)-Acridinone | Ethanol | ~420-440 nm | 0.97 |
| 10-Methyl-9(10H)-acridone | Acetonitrile (B52724) | ~420-470 nm | - |
Aggregation-Induced Emission (AIE) Phenomena in Acridone Derivatives
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. This restriction blocks non-radiative decay pathways, thus promoting radiative decay (fluorescence).
Acridone derivatives, particularly those with bulky substituents at the N-10 position, have been shown to exhibit AIE properties. The propeller-like structure of some N-substituted acridones can undergo intramolecular rotations in solution, which provides a non-radiative pathway for the excited state to decay. When these molecules aggregate, these rotations are hindered, leading to a significant enhancement of fluorescence emission. The spacer and the nature of the substituent on the nitrogen atom play a crucial role in determining the AIE characteristics.
Twisted Intramolecular Charge Transfer (TICT) Processes and Structural Influences
The concept of Twisted Intramolecular Charge Transfer (TICT) is relevant to donor-acceptor molecules like acridinones. In such systems, photoexcitation can lead to an intramolecular charge transfer from the electron-donating part (the nitrogen atom and the associated phenyl rings) to the electron-accepting part (the carbonyl group). In the excited state, the molecule may undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties, to reach a stabilized, charge-separated state known as the TICT state.
Theoretical and Computational Chemistry Studies of Acridinone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of acridinone (B8587238) derivatives. nih.govresearchgate.net It provides a balance between computational cost and accuracy, making it suitable for studying relatively large molecules.
Quantum chemical calculations can accurately predict the geometric structure of acridinone. zzylchem.com The planarity of the acridone (B373769) ring system significantly influences its π-electron delocalization, which in turn affects its optical and electronic properties. zzylchem.com DFT methods are employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. zzylchem.com
For instance, single-crystal X-ray diffraction analysis of some N-substituted acridone derivatives reveals that the acridone moiety tends to form π–π stacking. nih.govrsc.org Computational analysis complements these experimental findings by providing a detailed picture of the three-dimensional structure and intermolecular interactions that govern crystal packing, such as van der Waals forces, hydrogen bonding, and π–π stacking. zzylchem.comrsc.org In donor-acceptor systems based on acridone, analysis of bond lengths can demonstrate the delocalization of electrons from the donor to the acridone acceptor unit. rsc.org
DFT calculations are invaluable for predicting the spectroscopic properties of acridinone derivatives. zzylchem.com Theoretical calculations of vibrational spectra (IR) have been shown to correlate well with experimental data for newly synthesized acridone compounds. researchgate.net Furthermore, UV-Vis absorption spectra can be calculated by analyzing the electronic transitions between different molecular orbitals. zzylchem.com Comparing calculated absorption wavelengths and intensities with experimental data helps validate the theoretical models and provides a deeper understanding of the molecule's electronic structure. zzylchem.com
Molecular Orbital Analysis
Molecular orbital (MO) analysis is fundamental to understanding the electronic behavior of acridinone systems. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern electronic transitions and charge transfer characteristics. zzylchem.comirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more likely to participate in electronic transitions, which is often associated with enhanced light absorption and emission properties. zzylchem.com For acridone itself, the HOMO-LUMO energy gap is calculated to be at its maximum in both ground and excited states compared to other acridine (B1665455) derivatives, implying that one-way electron transfer is highly feasible. nih.gov
The HOMO and LUMO energy levels of acridinone derivatives can be tuned by introducing different substituents. For example, substituting the acridone core with electron-donating groups like carbazole (B46965) or phenoxazine (B87303) can alter the HOMO and LUMO energy levels. rsc.org Phenoxazine derivatives of acridone are generally easier to oxidize than the corresponding carbazole derivatives. rsc.org
Table 1: Calculated HOMO/LUMO Energies and Gaps for Select Acridinone Derivatives
Note: Data is compiled from various computational studies on different acridinone derivatives and may involve different calculation methods.
The distribution of electron density in molecular orbitals reveals where electrons are most likely to be located and how they are delocalized across the molecule. zzylchem.com This information is crucial for applications in optoelectronics. zzylchem.com DFT calculations can be used to determine the Mulliken charges or perform Natural Population Analysis (NPA) to understand the charge distribution within the acridinone molecule. This analysis helps in identifying the electrophilic and nucleophilic centers, providing insights into the molecule's reactivity. irjweb.com For instance, in donor-acceptor systems, spectroelectrochemical experiments supported by computational assessments can confirm a delocalized cationic charge on the donor fragments upon oxidation and a localized anionic charge on the acceptor moieties upon reduction. researchgate.net
When acridinone is functionalized to create a donor-acceptor system, it typically serves as the electron acceptor. rsc.orgresearchgate.net Linking electron-donating groups to the acridinone core can induce an efficient intramolecular charge transfer (ICT) process. rsc.orgresearchgate.net An ICT process has been observed between acridone and triphenylamine (B166846) even when conjugation is reduced by the nitrogen atom of the acridone. nih.govrsc.org
The occurrence of ICT is often characterized by a strong solvatochromic effect, where the fluorescence spectrum of the compound shifts significantly with solvent polarity. rsc.org This behavior is consistent with an ICT transition and can be analyzed using models like the Lippert-Mataga analysis to estimate the change in dipole moment upon excitation. rsc.org Computational studies can map the spatial distributions and energy levels of the HOMO and LUMO to visualize and quantify the charge transfer character of the electronic transitions. researchgate.net For example, in some donor-acceptor acridinone systems, the HOMO may be localized on the donor moiety while the LUMO is on the acridone acceptor, confirming the charge transfer nature of the lowest energy transition. nih.gov
Structure Property Relationships in Acridinone Derivatives Excluding Biological Context
Correlation of Structural Modifications with Photophysical Characteristics
The photophysical properties of acridinone (B8587238) derivatives, such as their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are highly sensitive to structural modifications. These alterations can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the photophysical outcomes.
The introduction of electron-donating or electron-withdrawing groups at various positions on the acridinone ring system can lead to significant shifts in the absorption and emission spectra. For instance, attaching electron-donating groups like phenoxazine (B87303) at the 3,6-positions of the acridinone core can create donor-acceptor systems, resulting in intramolecular charge transfer (ICT) transitions. rsc.org This ICT character often leads to a bathochromic (red) shift in both absorption and emission spectra. The polarity of the solvent also plays a crucial role; an increase in solvent polarity can lead to a more pronounced red shift in the emission of acridone (B373769) derivatives with charge-transfer character.
Furthermore, the rigidity of the molecular structure is a key determinant of fluorescence quantum yield. The unique sp²-hybridization of the nitrogen atom in the acridone ring contributes to a quasi-equatorial conformation and high molecular rigidity, which can suppress non-radiative decay pathways and enhance fluorescence efficiency. rsc.org For example, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one exhibits a high fluorescence quantum yield of 94.9%, attributed to its rigid structure that minimizes conformational relaxation. rsc.org
The nature of the substituent at the N10 position also influences the photophysical properties. Alkylation or arylation at this position can modify the electron density of the acridinone core and affect the photophysical behavior. While specific data for 10-(3-Bromopropyl)acridin-9(10H)-one is not extensively detailed in the provided context, the general principles of substituent effects can be applied. The propyl bromide group is not expected to introduce significant electronic perturbations to the core chromophore, but it provides a reactive handle for further functionalization.
Table 1: Photophysical Properties of Selected Acridinone Derivatives
| Compound | Substituents | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| Acridone | - | - | 0.42 | Ethanol |
| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | 3,6-di(phenoxazinyl), 10-phenyl | - | 0.949 | - |
| VAc | - | - | 0.15 | Ethanol |
This table is interactive and can be sorted by clicking on the column headers.
Influence of Substituents on Electrochemical Behavior
The electrochemical properties of acridinone derivatives, particularly their oxidation and reduction potentials, are strongly correlated with their molecular structure. These properties are crucial for understanding their behavior in electronic devices and other non-biological applications. Cyclic voltammetry is a common technique used to probe the redox behavior of these compounds.
The introduction of electron-donating or electron-withdrawing substituents significantly alters the HOMO and LUMO energy levels, which in turn affects the ease of oxidation and reduction. Electron-donating groups, such as carbazole (B46965) or phenoxazine, attached to the acridinone core generally lower the oxidation potential, making the molecule easier to oxidize. rsc.org Conversely, electron-withdrawing groups would be expected to increase the oxidation potential.
The position of the substituents also plays a critical role. For instance, studies on donor-acceptor type acridone derivatives have shown that the redox potentials of oxidation processes are strongly dependent on the type and position of the donor group. researchgate.net Phenoxazine derivatives of acridone are generally easier to oxidize than the corresponding carbazole derivatives. rsc.org
The nature of the substituent at the N10 position can also modulate the electrochemical properties. While the 10-(3-bromopropyl) group is primarily an alkylating agent, its electronegative bromine atom might have a subtle electron-withdrawing effect, potentially influencing the redox potentials of the acridinone core.
Table 2: Electrochemical Data for Selected Acridinone Derivatives
| Compound | Substituents | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |
|---|---|---|---|
| Unsubstituted Acridone | - | 1.020 (quasi-reversible) | - |
| Carbazole-substituted Acridone (1) | Carbazole | > 1.020 | -2.399 (irreversible) |
| Phenoxazine-substituted Acridone (5) | Phenoxazine | 0.293 (reversible) | Starts at -2.23 |
This table is interactive and can be sorted by clicking on the column headers.
Relationship Between Acridinone Structure and Synthetic Accessibility/Yields
The synthetic accessibility and yield of acridinone derivatives are intrinsically linked to their structure and the chosen synthetic methodology. Various strategies have been developed for the synthesis of the acridinone core and its subsequent functionalization.
A common and versatile method for the synthesis of the acridinone skeleton is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization. scribd.comwikipedia.org The yields of Ullmann condensations can be influenced by factors such as the nature of the reactants, the catalyst system, and the reaction conditions. Microwave-assisted Ullmann condensations have been shown to be an efficient method for the synthesis of certain acridinone precursors, sometimes offering improved yields and shorter reaction times. researchgate.net
Another approach involves the thermal or photochemical cyclization of N-phenylanthranilic acids. For instance, the pyrolysis of 3-phenyl-1,2,3-benzotriazin-4(3H)-one can yield acridin-9(10H)-one in 55% yield. thieme-connect.de Multi-component reactions have also been developed for the efficient synthesis of highly substituted acridinone derivatives. A Ce(IV)-catalyzed three-component reaction followed by microwave-assisted thermal cyclization can afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones in high yields (e.g., 94% for the 1,3-diphenyl derivative). nih.gov
The synthesis of this compound involves the N-alkylation of the parent acridin-9(10H)-one. The nitrogen atom of acridin-9(10H)-one is readily alkylated under various conditions. thieme-connect.de This reaction typically proceeds by treating acridin-9(10H)-one with an appropriate alkylating agent, such as 1,3-dibromopropane (B121459), in the presence of a base. The yield of such N-alkylation reactions can be influenced by the choice of base, solvent, and reaction temperature. While a specific yield for the synthesis of this compound is not provided in the search results, the general reactivity of the acridinone nitrogen suggests that this transformation is synthetically accessible.
Table 3: Synthetic Yields for Selected Acridinone Derivatives via Various Methods
| Product | Synthetic Method | Key Reactants | Yield (%) |
|---|---|---|---|
| Acridin-9(10H)-one | Pyrolysis | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 55 |
| 1,3-Diphenyl-1,2-dihydroacridin-9(10H)-one | Three-component reaction & Cyclization | Chalcone, Aniline (B41778), β-ketoester | 94 |
| 10-Benzylacridin-9(10H)-one | N-Alkylation | Acridin-9(10H)-one, Benzyl halide | 53 |
| 3-Chloro-10-methylacridin-9(10H)-one | N-Alkylation | 3-Chloroacridin-9(10H)-one, Methylating agent | 82 |
| 1,3-Dimethoxy-10-methylacridin-9(10H)-one | N-Alkylation | 1,3-Dimethoxyacridin-9(10H)-one, Methylating agent | 68 |
This table is interactive and can be sorted by clicking on the column headers.
Applications of Acridinone Derivatives in Materials Science and As Chemical Probes Non Biological
Development as Hole Transport Materials in Optoelectronic Devices
Acridinone (B8587238) derivatives are emerging as promising hole transport materials (HTMs) for use in optoelectronic devices, including perovskite solar cells (PSCs). researchgate.net The efficacy of an HTM is contingent on several factors, including high hole mobility, appropriate energy levels for efficient hole extraction from the active layer, and good thermal stability. mdpi.com The rigid and planar structure of the acridinone core contributes to favorable molecular packing and intermolecular interactions, which are crucial for efficient charge transport. researchgate.net
Researchers have synthesized acridine-based HTMs that demonstrate hole mobility comparable to the widely used spiro-OMeTAD. rsc.org For instance, an acridine-based HTM, ACR-TPA, exhibited a hole mobility of 3.08 × 10⁻³ cm² V⁻¹ s⁻¹, which is in the same range as spiro-MeOTAD (2.63 × 10⁻³ cm² V⁻¹ s⁻¹). rsc.org The highest occupied molecular orbital (HOMO) level of these materials is also a critical parameter, as it governs the efficiency of hole injection from the perovskite layer. Acridine-based HTMs have shown HOMO levels around -5.03 eV, which is suitable for efficient charge transfer. rsc.org
Table 1: Comparison of Hole Transport Material Properties
| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | Power Conversion Efficiency (PCE) (%) |
| ACR-TPA | 3.08 × 10⁻³ | -5.03 | 16.42 |
| spiro-MeOTAD | 2.63 × 10⁻³ | -4.97 | 16.26 |
| TDT-OMeTPA | Not specified | Not specified | 16.4 |
Utilization as Luminescent Materials and Organic Light-Emitting Diode (OLED) Components
The inherent fluorescence of the acridinone scaffold makes its derivatives highly suitable for applications as luminescent materials and components in organic light-emitting diodes (OLEDs). mdpi.com Acridinone-based materials have been successfully employed as host materials for green phosphorescent and thermally activated delayed fluorescent (TADF) OLEDs. nih.govresearchgate.net
By chemically modifying the acridinone structure, for example by linking a carbazole (B46965) unit to the nitrogen atom, researchers have developed host materials with good thermal stability and balanced charge-transporting properties. nih.govresearchgate.net These modifications can lead to OLEDs with excellent performance, including low turn-on voltages (e.g., 2.5 V), high power efficiencies (e.g., 89.8 lm W⁻¹), and high external quantum efficiencies (ηext) of up to 25.2%. nih.gov A key advantage of some acridinone-based hosts is the low efficiency roll-off at high brightness, which is a critical factor for practical applications. nih.govresearchgate.net
Furthermore, acridinone derivatives have been investigated as TADF emitters. TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. Donor-acceptor type TADF emitters have been developed using acridin-9(10H)-one as the acceptor moiety. acs.orgrsc.org The design of such molecules allows for tuning of the emission color from deep-blue to sky-blue. rsc.org For instance, an OLED utilizing a derivative of 2-pyridone with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor achieved an external quantum efficiency of 3.7% for sky-blue emission. acs.org
Table 2: Performance of OLEDs with Acridinone-Based Components
| Device Type | Host/Emitter | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) | Emission Color |
| Green PhOLED | AC-Py-Cz | 89.8 | 25.2 | Green |
| Yellow PhOLED | TPA-2ACR (HTM) | 29.28 | 21.59 | Yellow |
| Sky-Blue OLED | PyPhDMAC (Emitter) | Not specified | 3.7 | Sky-Blue |
| Blue TADF OLED | 3NPMAF (Emitter) | Not specified | 24.9 | Blue |
Application as Photopolymerization Initiators in Advanced Materials Fabrication
Acridinone derivatives have been identified as effective photoinitiators for free radical polymerization, a process with wide applications in coatings, adhesives, and 3D printing. mdpi.comresearchgate.net Photoinitiators are molecules that generate reactive species, such as free radicals, upon exposure to light, thereby initiating a polymerization reaction. wikipedia.org
The acridone (B373769) structure, containing both an electron-accepting carbonyl group and an electron-donating amino group, facilitates the formation of a photoexcited intramolecular charge transfer state, which enhances electron transfer rates. mdpi.com This property is beneficial for their function as Type II photoinitiators, which generate radicals through interaction with a co-initiator. mdpi.comresearchgate.net
Novel acridone-based photoinitiators have been designed for the polymerization of acrylates using LED light sources emitting at around 405 nm. mdpi.comresearchgate.net These systems can function as one-component Type II photoinitiators or as part of multicomponent systems with an iodonium (B1229267) salt or an amine synergist, achieving excellent polymerization initiating abilities and high final conversions of the acrylate (B77674) groups. mdpi.comresearchgate.net The ability to use visible light sources like LEDs is advantageous as it is safer, more energy-efficient, and allows for deeper penetration into the material compared to UV light. researchgate.net The versatility of these photoinitiators has been demonstrated in direct laser writing processes for the fabrication of 3D objects. mdpi.comresearchgate.net
Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules
The acridinone framework serves as a valuable synthetic intermediate for the construction of more complex organic molecules with a wide range of properties and applications. nih.govnih.gov The reactivity of the acridinone core and the ability to introduce various functional groups allow for its elaboration into diverse molecular architectures. damascusuniversity.edu.sy
For example, the nitrogen atom of the acridin-9(10H)-one can be readily alkylated, providing a straightforward method to introduce different side chains. thieme-connect.de The presence of a bromoalkyl group, as in 10-(3-Bromopropyl)acridin-9(10H)-one, offers a versatile handle for nucleophilic substitution reactions, enabling the attachment of a wide array of functional moieties. This makes it a useful building block for creating new materials for electronics or for synthesizing biologically active compounds. nih.gov
Acridone derivatives are precursors in the synthesis of various heterocyclic compounds. For instance, 9(10H)-Acridone-2-carboxylic acid has been used to synthesize derivatives containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.net The synthetic versatility of acridinones is further highlighted by their use in the preparation of acridine-based anticancer agents and other complex natural and synthetic products. nih.gov The development of new synthetic methodologies continues to expand the library of accessible acridine (B1665455) and acridinone derivatives, paving the way for the discovery of new materials with novel properties. nih.gov
Future Directions and Emerging Trends in Acridinone Chemical Research
Development of Novel and Sustainable Synthetic Methodologies
Key emerging strategies include:
Microwave-Assisted Synthesis : This technique dramatically reduces reaction times compared to conventional heating, often leading to cleaner reactions and higher yields. jocpr.comresearchgate.net Microwave-assisted cyclization of N-phenylanthranilic acids is a prime example of this efficient approach. jocpr.com
Multi-Component Reactions (MCRs) : MCRs offer a highly efficient and atom-economical route to complex molecules in a single step. A notable example is the Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, which, followed by a microwave-assisted cyclization, yields complex acridinone (B8587238) structures. nih.govsemanticscholar.org
Environmentally Benign Catalysts and Solvents : There is a shift away from corrosive catalysts like concentrated sulfuric acid and polyphosphoric acid towards solid acid catalysts or Lewis acids like zinc chloride, which are more environmentally friendly. jocpr.com The use of water as a "green" solvent is also being explored for certain acridinone syntheses. rsc.org
Photochemical Methods : Innovative approaches leveraging photo-excitation are being developed. For instance, a modular synthesis using photo-excitation of o-alkyl nitroarenes combined with a copper-mediated cascade annulation simplifies the creation of diverse acridine (B1665455) derivatives. chemistryviews.org
These sustainable methods are crucial for the environmentally responsible production of acridinone building blocks like 10-(3-Bromopropyl)acridin-9(10H)-one and its analogues.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Traditional Cyclization | Uses strong acids (H₂SO₄, PPA) and high temperatures. | Well-established and widely used. | jocpr.com |
| Microwave-Assisted Synthesis | Employs microwave irradiation for heating. | Large reduction in reaction time, cleaner products, enhanced conversion. | jocpr.comresearchgate.net |
| Multi-Component Reactions | Combines three or more reactants in a single pot. | High efficiency, atom economy, generates molecular complexity quickly. | nih.govsemanticscholar.org |
| Green Catalysis | Uses solid acid catalysts or water as a solvent. | Environmentally friendly, reduces hazardous waste, safer. | rsc.orgjocpr.com |
| Photochemical Synthesis | Uses light to initiate reactions. | Provides access to unique and diverse structures under mild conditions. | chemistryviews.org |
Exploration of Underutilized Reaction Pathways and Functionalization Strategies
Beyond improving core synthesis, significant research is directed at novel functionalization strategies to fine-tune the properties of acridinones. The compound This compound is a quintessential example of a functionalized intermediate. The N-10 position of the acridinone ring is readily alkylated, and the attached bromopropyl group serves as a reactive handle for subsequent modifications, such as nucleophilic substitution reactions. thieme-connect.de This allows the acridinone unit to be tethered to other functional moieties, polymers, or surfaces.
Future research in this area is focused on:
Developing Versatile Linkers : Creating intermediates with different linker arms (e.g., varying length, flexibility, or containing other reactive groups) to expand the possibilities for creating complex molecular architectures. The bromopropyl group is a classic example used to connect the acridone (B373769) core to other bioactive molecules or material components. rsc.orgnih.gov
Late-Stage Functionalization : Developing reactions that can modify the acridinone core after it has been constructed. This allows for the rapid generation of a library of derivatives from a common intermediate, facilitating structure-property relationship studies.
Click Chemistry : Employing highly efficient and specific reactions, such as the 1,3-dipolar cycloaddition to form triazoles, for linking acridinone units to other molecules. nih.gov This strategy is valuable for creating hybrid molecules with combined properties. nih.govcardiff.ac.uk
Palladium-Catalyzed Cross-Coupling : Utilizing modern cross-coupling reactions to introduce aryl, carbazole (B46965), or phenoxazine (B87303) substituents at various positions on the acridinone ring, which has been shown to be highly effective for creating materials for electronic applications. researchgate.netrsc.org
Advanced Computational Studies for Rational Design of Acridinone-Based Materials
The "trial-and-error" approach to materials discovery is increasingly being replaced by rational design, aided by advanced computational chemistry. rsc.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools for understanding and designing new acridinone-based materials. nih.govresearchgate.net
Computational studies are being employed to:
Predict Electronic Properties : Calculate key parameters like ionization potential (IP), electron affinity (EA), and HOMO-LUMO energy gaps. rsc.orgrsc.org These calculations are crucial for designing materials for electronic devices like OLEDs. rsc.org
Simulate Molecular Geometry : Optimize the three-dimensional structure of new derivatives to understand how substituents affect the planarity and rigidity of the molecule, which in turn influences its photophysical properties. rsc.orgresearchgate.net
Elucidate Structure-Property Relationships : By systematically modeling a series of related compounds, researchers can build a deep understanding of how specific structural modifications will impact the final material's performance, guiding synthetic efforts toward the most promising candidates. acs.org
Model Intermolecular Interactions : Simulate how acridinone molecules pack in the solid state, which is critical for predicting charge transport properties in organic semiconductors and suppressing undesirable quenching effects in luminescent materials. nih.gov
These computational approaches accelerate the discovery of novel materials by prioritizing the synthesis of molecules with the most promising predicted properties.
Integration of Acridinone Derivatives into Novel Non-Biological Technologies
The exceptional photophysical properties of acridinones, including strong fluorescence and stability, make them highly attractive for various non-biological technologies. nih.govjocpr.com Intermediates like This compound are instrumental in this area, providing a means to incorporate the functional acridinone core into larger systems.
Emerging technological applications include:
Organic Light-Emitting Diodes (OLEDs) : Acridinone derivatives are being extensively developed as materials for OLEDs. They can function as highly efficient emitters, often exhibiting Thermally Activated Delayed Fluorescence (TADF), or as stable host materials for phosphorescent dopants. rsc.orgresearchgate.netnih.gov By attaching electron-donating groups like carbazole or phenoxazine to the acridinone acceptor core, materials with tunable emission colors and high quantum efficiencies can be created. rsc.orgrsc.org
Fluorescent Probes and Sensors : The inherent fluorescence of the acridinone nucleus can be modulated by binding to specific analytes. Derivatives designed with specific binding sites are being developed as selective fluorescent probes for detecting ions or biologically important molecules like ATP. nih.govmdpi.com
Corrosion Inhibitors : Acridinone derivatives have shown promise as effective corrosion inhibitors for metals like mild steel. nih.gov The planar structure and heteroatoms facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. nih.gov
Photocatalysis : The strong oxidizing power of acridinium (B8443388) salts in their excited state makes them promising candidates for use as organic photocatalysts, capable of driving a variety of chemical transformations using light. chemistryviews.org
| Application Area | Function of Acridinone Derivative | Key Properties | Reference |
|---|---|---|---|
| OLEDs | TADF Emitter, Host Material | High photoluminescence quantum yield, thermal stability, balanced charge transport. | rsc.orgrsc.orgnih.gov |
| Fluorescent Sensors | Signal Transducer | Strong fluorescence, sensitivity to local environment/analyte binding. | nih.govmdpi.com |
| Corrosion Inhibition | Protective Film Former | Planar structure, presence of N and O heteroatoms for surface adsorption. | nih.gov |
| Photocatalysis | Photocatalyst | High reduction potential in the excited state. | chemistryviews.org |
Expanding the Scope of Structure-Property Relationship Studies in Non-Biological Domains
A fundamental goal of materials chemistry is to establish clear and predictable relationships between a molecule's structure and its macroscopic properties. umass.edumonash.edu For acridinones, research is moving beyond qualitative observations to develop quantitative models that link molecular architecture to functional performance in non-biological systems.
Key areas of focus include:
Tuning Optoelectronic Properties : Systematically studying how the nature and position of electron-donating and electron-withdrawing substituents on the acridinone ring affect its emission wavelength, fluorescence quantum yield, and charge transport characteristics. rsc.orgresearchgate.net
Controlling Solid-State Packing : Investigating how bulky or specifically shaped substituents can be used to control how molecules arrange themselves in thin films. This is critical for optimizing charge mobility in organic transistors and preventing aggregation-caused quenching of fluorescence in OLEDs. nih.gov
Enhancing Stability : Designing derivatives with improved thermal and photochemical stability, which is essential for the longevity and reliability of organic electronic devices. nih.gov
Linking Molecular Structure to Device Performance : Correlating specific molecular features not just to fundamental photophysical properties, but directly to key device metrics such as the external quantum efficiency (EQE) and efficiency roll-off in OLEDs. researchgate.netnih.gov
By building a comprehensive library of structure-property relationships, researchers can more efficiently design next-generation acridinone-based materials tailored for specific high-performance applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
